molecular formula C7H5NO3S B7356434 1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione

1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione

Cat. No. B7356434
M. Wt: 183.19 g/mol
InChI Key: ZBOLUTGJASWHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione, also known as MTO, is a heterocyclic compound that has been widely used in scientific research. MTO is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the immune response to viral and bacterial infections.

Mechanism of Action

1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione inhibits the enzyme cGAS, which is responsible for detecting cytosolic DNA and initiating the immune response. cGAS catalyzes the synthesis of cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING) pathway and leads to the production of type I interferons. This compound binds to the active site of cGAS and prevents the synthesis of cGAMP, thereby inhibiting the immune response.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of type I interferons in various cell types, including dendritic cells, macrophages, and fibroblasts. In addition, this compound has been shown to reduce inflammation and improve skin pathology in animal models of psoriasis. This compound has also been shown to reduce the severity of lupus nephritis in a mouse model of lupus.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione in lab experiments is its potency and specificity for cGAS inhibition. This compound has been shown to be more potent than other cGAS inhibitors, such as RU.521 and RU.521. This compound also has a long half-life, which allows for sustained cGAS inhibition. One limitation of using this compound is its solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione. One direction is the development of more potent and selective cGAS inhibitors. Another direction is the investigation of the role of cGAS in other diseases, such as cancer and neurodegenerative diseases. Finally, the development of this compound analogs with improved solubility and pharmacokinetic properties could lead to the development of new therapies for autoimmune diseases.

Scientific Research Applications

1-Methyl-1H-thieno(3,2-d)(1,3)oxazine-2,4-dione has been extensively studied for its potential use in the treatment of autoimmune diseases, such as lupus and psoriasis. This compound has been shown to inhibit the production of type I interferons, which are key mediators of the immune response. In addition, this compound has been shown to reduce inflammation and improve skin pathology in animal models of psoriasis.

properties

IUPAC Name

1-methylthieno[3,2-d][1,3]oxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c1-8-4-2-3-12-5(4)6(9)11-7(8)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOLUTGJASWHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)OC1=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3.60 (21.3 mmol) 1H-Thieno(3,2-d)(1,3)oxazine-2,4-dione were dissolved in dried dimethylformamide and cooled to 0° C. 664 mg (27.7 mmol) sodium hydride was slowly added (Argon) and the mixture was stirred for 30 min at 0° C. and 30 min at room temperature. After cooling again to 0° C. 3.93 g (1.73 ml, 27.7 mmol) iodomethane were added. After stirring for 1 h at room temperature 200 ml water were added. The residue was filtrated and washed with water and ethyl ether.
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200 mL
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Synthesis routes and methods II

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